2-pyridin-3-yl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Overview
Description
2-pyridin-3-yl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that features a unique fusion of pyridine, cyclopentane, and triazolopyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
The compound, 2-pyridin-3-yl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one, is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation . The compound’s interaction with CDK2 also induces apoptosis within cells , a process of programmed cell death, further contributing to its anti-proliferative effects.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . CDK2, the target of this compound, plays a vital role in cell cycle progression. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to interact with its target
Result of Action
The compound’s action results in significant anti-proliferative effects. It inhibits the growth of various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . The compound also induces apoptosis within cells , contributing to its anti-proliferative effects.
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental factors such as temperature and reaction conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This method is catalyst-free and eco-friendly, making it suitable for sustainable synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production yield and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-yl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
2-pyridin-3-yl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine core and exhibits comparable enzyme inhibitory properties.
Uniqueness
2-pyridin-3-yl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
11-pyridin-3-yl-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c19-12-9-4-1-5-10(9)15-13-16-11(17-18(12)13)8-3-2-6-14-7-8/h2-3,6-7H,1,4-5H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDCDFALHIJSGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N=C(NN3C2=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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